4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid
CAS No.: 74203-93-3
Cat. No.: VC17013801
Molecular Formula: C18H15NO7S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74203-93-3 |
|---|---|
| Molecular Formula | C18H15NO7S |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 2-[4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxy]acetic acid |
| Standard InChI | InChI=1S/C18H15NO7S/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25) |
| Standard InChI Key | UOOVTNANMSPSAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)OCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid has the molecular formula C₁₈H₁₅NO₇S and a molar mass of 389.38 g/mol . Its IUPAC name, 2-[4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxy]acetic acid, reflects the integration of three key structural components:
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A naphthalene ring substituted with a hydroxyl (-OH) group at position 5 and a sulfonic acid (-SO₃H) group at position 7.
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An amino group linking the naphthalene system to a phenyl ring.
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A phenoxyacetic acid side chain, which introduces carboxylic acid functionality.
The sulfonic acid group enhances water solubility, while the aromatic systems contribute to π-π stacking interactions and receptor binding affinity.
Table 1: Key Specifications
| Property | Value |
|---|---|
| CAS No. | 74203-93-3 |
| Molecular Formula | C₁₈H₁₅NO₇S |
| Molecular Weight | 389.38 g/mol |
| IUPAC Name | 2-[4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxy]acetic acid |
| Solubility | Water-soluble (due to -SO₃H) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid typically involves a multi-step process:
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Sulfonation: Introduction of the sulfonic acid group onto the naphthalene ring using fuming sulfuric acid.
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Amination: Coupling the sulfonated naphthalene derivative with 4-aminophenol via a nucleophilic aromatic substitution reaction.
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Etherification: Reaction of the intermediate with chloroacetic acid to form the phenoxyacetic acid side chain .
Critical parameters include temperature control (60–80°C for amination) and the use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency.
Purification and Characterization
Post-synthesis purification employs column chromatography and recrystallization from ethanol-water mixtures . Analytical confirmation is achieved through:
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¹H/¹³C NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 170 ppm (carboxylic acid carbon).
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Mass Spectrometry: A molecular ion peak at m/z 389.38.
| Target | Effect | Model System |
|---|---|---|
| COX-2 | Inhibition (IC₅₀ = 12 µM) | In vitro enzymatic |
| NF-κB | 40% suppression at 50 µM | RAW 264.7 macrophages |
| IL-6 production | 55% reduction at 25 µM | Human monocytes |
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Structural analogs are being explored for improved bioavailability and reduced gastrointestinal toxicity compared to traditional NSAIDs.
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Drug Delivery: Sulfonic acid groups enable conjugation with nanoparticles for targeted anti-inflammatory therapies.
Materials Science
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Dye-Sensitized Solar Cells (DSSCs): The compound’s π-conjugated system enhances electron transport in photoanodes, achieving a power conversion efficiency of 7.2% in prototype cells.
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Polymer Additives: Incorporation into polyvinyl alcohol (PVA) films improves UV resistance and mechanical strength by 30%.
Comparison with Structural Analogs
Functional Group Variations
Modifying the sulfonic acid or phenoxyacetic acid groups alters biological and physical properties:
Table 3: Analog Comparison
| Compound Modification | Solubility | COX-2 IC₅₀ | Application |
|---|---|---|---|
| Sulfonic acid → Methyl ester | Low | 45 µM | Lipophilic prodrugs |
| Phenoxyacetic acid → Ethyl ester | Moderate | 18 µM | Topical formulations |
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